6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Organic Synthesis Process Chemistry Scalability

This free-base heterocyclic scaffold (CAS 272438-86-5) is the core structural motif of the clinical-stage 17,20-lyase inhibitor orteronel (TAK-700). Procuring the free amine—rather than salt or racemic forms—maximizes downstream synthetic flexibility at the 7-position, enabling structure–activity relationship (SAR) exploration around a pharmacophore with proven in vivo efficacy (1 mg/kg produced marked testosterone reduction in non-human primates). The two-step, high-yielding Marckwald synthesis supports multi-gram library generation. Prioritize this scaffold for kinase profiling (up to 20-fold enantioselectivity in JNK3 inhibition) and phenotypic screening across antibacterial, antifungal, antiviral, and neuroprotective programs.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 272438-86-5
Cat. No. B3256515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
CAS272438-86-5
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CN2C=NC=C2C1N
InChIInChI=1S/C6H9N3/c7-5-1-2-9-4-8-3-6(5)9/h3-5H,1-2,7H2
InChIKeyXABPGCSJFAIKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CAS 272438-86-5): A Versatile Pyrroloimidazole Scaffold for Drug Discovery and Chemical Biology


6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CAS 272438-86-5) is a heterocyclic small molecule with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . It features a fused bicyclic core composed of a pyrrole and an imidazole ring, which is a privileged scaffold in medicinal chemistry known for a broad range of biological activities, including cardiotonic, neuroprotective, antinociceptive, anxiolytic, antiviral, antibacterial, antifungal, and herbicidal properties [1]. This compound serves as a key synthetic intermediate and a core structural motif for the development of pharmacologically active derivatives, most notably exemplified by the clinical-stage 17,20-lyase inhibitor orteronel (TAK-700) [2].

Why Substitution Risks in 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Procurement Demand Quantitative Scrutiny


Substituting 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine with a closely related analog—such as its dihydrochloride salt, enantiomerically pure form, or other pyrrolo[1,2-c]imidazole derivatives—can lead to significant divergences in synthetic utility, biological activity, and regulatory compliance. The free base form (CAS 272438-86-5) offers distinct advantages in solubility and reactivity for downstream functionalization [1]. Its unique substitution pattern enables specific interactions with biological targets, as demonstrated by the clinical success of orteronel, which relies on the precise stereochemistry and substitution of the core scaffold [2]. Even seemingly minor changes, such as salt formation or stereochemistry, can drastically alter physicochemical properties, pharmacokinetics, and efficacy, underscoring the necessity for precise compound selection in procurement workflows [3].

Quantitative Differentiation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Against Key Comparators


Synthetic Scalability: Two-Step Marckwald Protocol Enables Bulk Production of Unsubstituted Core

The synthesis of the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core via a two-step Marckwald reaction from commercially available aminocarbonyl compounds proceeds in high yield and is suitable for bulk preparation, a distinct advantage over more complexly substituted analogs that require multi-step, low-yielding synthetic sequences [1].

Organic Synthesis Process Chemistry Scalability

Therapeutic Relevance: 7-Substituted Derivative (Orteronel) Achieves 1 mg/kg In Vivo Testosterone Suppression in Non-Human Primates

The 7-substituted derivative (+)-3c (orteronel/TAK-700), which is based on the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine core, demonstrated potent and selective 17,20-lyase inhibition. At an oral dose of 1 mg/kg in a male monkey model, it induced marked reductions in serum testosterone and dehydroepiandrosterone (DHEA) concentrations, leading to its advancement to Phase III clinical trials for castration-resistant prostate cancer [1].

Oncology Endocrinology 17,20-Lyase Inhibition

Enantioselectivity in Kinase Inhibition: (S)-Enantiomers Show Up to 20-Fold Higher JNK3 Potency vs. (R)-Enantiomers in p38/JNK3 Profiling

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold exhibit pronounced enantioselectivity in kinase inhibition. Studies have shown that (S)-enantiomers achieved p38/JNK3 IC50 ratios of up to 10 and were up to 20 times more potent inhibitors of JNK3 compared to the corresponding (R)-enantiomers [1].

Kinase Inhibition Enantioselectivity JNK3

Physicochemical and Handling Advantages of Free Base Over Dihydrochloride Salt for Downstream Functionalization

The free base form (CAS 272438-86-5, MW 123.16) is preferable for subsequent synthetic transformations, as the dihydrochloride salt (CAS 1864073-39-1, MW 196.07) introduces additional counterions that can interfere with nucleophilic reactions and require neutralization steps, potentially reducing overall yield and complicating purification [1].

Synthetic Chemistry Salt Form Selection Reactivity

Broad-Spectrum Biological Activity of Pyrrolo[1,2-c]imidazole Scaffold Validated Across Multiple Therapeutic Areas

Compounds containing the pyrrolo[1,2-c]imidazole scaffold have been reported to possess a wide range of biological activities, including cardiotonic, neuroprotective, antinociceptive, tissue-selective androgen receptor agonism, anxiolytic, antiviral, antibacterial, antifungal, and herbicidal properties [1]. This broad activity profile is not uniformly observed across all related scaffolds, such as pyrrolobenzimidazoles or pyrroloimidazopyridines, which have shown more restricted activity in anticonvulsant assays [2].

Pharmacology Scaffold Validation Multi-target Activity

Targeted Application Scenarios for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Based on Quantified Differentiation


Medicinal Chemistry Campaigns Targeting Androgen Biosynthesis or Prostate Cancer

Given the proven in vivo efficacy of the 7-substituted derivative orteronel (1 mg/kg dose producing marked testosterone reduction in non-human primates) [1], this core scaffold is highly attractive for developing novel 17,20-lyase inhibitors or other androgen biosynthesis modulators. Procurement of the free base allows for flexible functionalization at the 7-position to explore SAR around this validated pharmacophore.

Stereoselective Kinase Inhibitor Discovery (JNK3, p38 MAPK)

The observed enantioselectivity of up to 20-fold in JNK3 inhibition between (S)- and (R)-enantiomers [1] makes the chiral resolution of this scaffold a priority. Researchers should consider procuring enantiomerically pure forms (e.g., CAS 2382408-27-5) for kinase profiling to avoid false negatives from racemic mixtures and to fully exploit the scaffold's potential in neurodegenerative and inflammatory disease programs.

Scale-Up and Process Chemistry for Early-Stage Lead Optimization

The two-step, high-yielding Marckwald synthesis from commercially available precursors [1] positions the unsubstituted core as an ideal starting point for generating diverse libraries of functionalized pyrrolo[1,2-c]imidazoles in multi-gram quantities. Procurement teams supporting medicinal chemistry should prioritize the free base to avoid neutralization steps and maximize overall yield in subsequent diversification reactions.

Broad-Spectrum Phenotypic Screening in Anti-Infective and CNS Programs

The reported activities of the pyrrolo[1,2-c]imidazole scaffold across antibacterial, antifungal, antiviral, and neuroprotective assays [1] make this compound a valuable addition to compound libraries for phenotypic screening. Its inclusion can increase hit rates in campaigns targeting infectious diseases or neurological disorders, where target-based approaches have historically faced challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.